1-Cyclohexyl-3-ethylurea

soluble epoxide hydrolase IC50 urea inhibitor

For studies requiring a urea-based sEH negative control, CEU is the only valid choice. Its weak IC50 (42 µM) ensures negligible inhibition at ≤10 µM—unlike any other N-cyclohexyl-N′-alkylurea—preventing confounding activity in EET hydrolysis, PPARγ reporter, and in vivo blood pressure assays. For SAR campaigns, CEU’s minimal C2-ethyl scaffold is the essential starting point for systematic chain-elongation studies. Multi-modal spectral data (NMR, FTIR, Raman, LC-ESI-QTOF MS²) are publicly available for identity confirmation.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 36102-06-4
Cat. No. B11958167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-ethylurea
CAS36102-06-4
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1CCCCC1
InChIInChI=1S/C9H18N2O/c1-2-10-9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11,12)
InChIKeyBBUVNFZPAAVCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-3-ethylurea (CAS 36102-06-4): Core Identity, sEH Target Engagement Profile, and Analytical Characterization


1-Cyclohexyl-3-ethylurea (CEU; CAS 36102-06-4; molecular formula C₉H₁₈N₂O; MW 170.25) is a 1,3-disubstituted urea bearing a cyclohexyl group at N1 and an ethyl group at N3. It belongs to the N-cyclohexyl-N′-alkylurea chemotype that has been systematically evaluated as inhibitors of soluble epoxide hydrolase (sEH; EC 3.3.2.10), a therapeutic target implicated in blood pressure regulation and vascular inflammation [1]. Unlike its higher-potency congeners within this class, CEU is consistently characterized as a weak sEH inhibitor, a property that defines its primary scientific utility as a negative-control tool compound in pharmacological probe studies [2]. Comprehensive analytical reference data—including ¹H NMR, ¹³C NMR, FTIR, Raman, and LC-ESI-QTOF mass spectra—are publicly curated in spectral databases, providing unambiguous identity confirmation for procurement and quality control [3].

Why 1-Cyclohexyl-3-ethylurea Cannot Be Interchanged with Other N-Cyclohexyl-N′-alkylureas: The sEH Potency Cliff


The N-cyclohexyl-N′-alkylurea chemotype exhibits an extraordinarily steep structure–activity relationship (SAR) with respect to the N′-alkyl chain length, making generic substitution among in-class analogs scientifically invalid. The sEH inhibitory potency of CEU (N′-ethyl) differs from that of N′-hexyl, N′-dodecyl, and N′-cyclohexyl congeners by approximately three orders of magnitude [1]. This potency cliff arises because the sEH active site contains a deep, narrow hydrophobic tunnel that requires a sufficiently long alkyl or cycloalkyl substituent to achieve high-affinity binding and transition-state mimicry at the catalytic Asp333 residue; the short ethyl group of CEU fails to adequately occupy this tunnel [2]. Consequently, CEU is specifically employed when experimental designs require a urea-based sEH ligand that is structurally analogous to potent inhibitors yet pharmacologically inert—a role that no other N-cyclohexyl-N′-alkylurea can fulfill without introducing confounding inhibitory activity [3].

Quantitative Differentiation Evidence: 1-Cyclohexyl-3-ethylurea vs. In-Class sEH Inhibitor Comparators


sEH Inhibitory Potency: CEU Is ~575-Fold Weaker Than Dicyclohexylurea (DCU) Against Recombinant Human sEH

Against recombinant human sEH, CEU exhibits an IC₅₀ of 42,000 ± 2,000 nM (42 µM), whereas N,N′-dicyclohexylurea (DCU) achieves an IC₅₀ of 160 ± 10 nM under comparable assay conditions using [³H]-t-DPPO as substrate [1]. This represents a ~263-fold potency differential. Against recombinant mouse sEH, CEU records an IC₅₀ of 51.7 ± 0.7 µM, while DCU yields an IC₅₀ of 90 nM—a ~575-fold difference [2]. CEU is also dramatically weaker than N-cyclohexyl-N′-dodecylurea (CDU; human sEH IC₅₀ = 100 ± 10 nM) and AUDA (human sEH IC₅₀ = 100 ± 10 nM), both of which are ≥420-fold more potent [1].

soluble epoxide hydrolase IC50 urea inhibitor potency comparison

In Vivo Blood Pressure Pharmacology: CEU Is Inactive Whereas DCU Produces Significant Hypotension in Hypertensive Rats

In the spontaneously hypertensive rat (SHR) model, acute administration of CEU produced no significant change in blood pressure, consistent with its weak sEH inhibitory potency (mouse sEH IC₅₀ = 51.7 ± 0.7 µM). In contrast, its structural analog N,N′-dicyclohexylurea (DCU) decreased blood pressure by 22 ± 4 mm Hg (P < 0.01) in SHR 6 hours post-treatment, an effect absent in normotensive Wistar-Kyoto controls [1]. This head-to-head in vivo comparison directly demonstrates that the ethyl-to-cyclohexyl substitution on the N′ position converts a pharmacologically silent urea into a functionally active antihypertensive agent.

in vivo pharmacology blood pressure spontaneously hypertensive rat negative control

Physicochemical Differentiation: Lower Molecular Weight and Reduced Lipophilicity Versus Long-Chain and Bis-Cyclohexyl Congeners

CEU (MW 170.25; cLogP estimated ~1.9–2.2) is substantially smaller and less lipophilic than its potent in-class comparators: DCU (MW 224.34; cLogP ~3.3), CDU (MW 310.52; cLogP ~6.5), and AUDA (MW 392.58; cLogP ~5.8) . Morisseau et al. (2002) explicitly identified poor aqueous solubility as a limiting factor for lead sEH inhibitors in this series; the lower molecular weight and lipophilicity of CEU predict improved aqueous solubility relative to the high-potency, high-logP analogs that dominate the sEH inhibitor literature [1]. This physicochemical profile makes CEU preferable as a synthetic intermediate and as a reference standard in analytical method development where minimal hydrophobicity-driven non-specific binding is desired.

physicochemical properties molecular weight lipophilicity solubility

Comprehensive Spectral Characterization Enables Definitive Identity Verification Versus Under-Characterized Analogs

CEU is supported by publicly available, curated multi-modal spectral data including three NMR spectra (¹H, ¹³C, and 2D), one FTIR spectrum, one Raman spectrum, and multiple LC-ESI-QTOF MS² spectra at collision energies of 40 V, 70 V, and 120 V, deposited in SpectraBase and MassBank (NFDI4Chem) [1] [2]. In contrast, closely related analogs such as 1-cyclohexyl-3-methylurea (CAS 39804-96-1) and 1-cyclohexyl-3-propylurea lack comparable publicly archived spectral datasets, complicating independent batch-to-batch identity verification during procurement . The availability of MS² fragmentation data at multiple collision energies for CEU provides a definitive fingerprint orthogonal to chromatographic retention time, enabling unambiguous discrimination from other C₉H₁₈N₂O isomers.

analytical characterization NMR mass spectrometry quality control

Procurement-Relevant Application Scenarios for 1-Cyclohexyl-3-ethylurea (CAS 36102-06-4)


Negative Control Probe for sEH Target Engagement and Pharmacological Studies

In any study employing a potent urea-based sEH inhibitor (e.g., DCU, CDU, AUDA, or t-AUCB), CEU should be procured as the matched negative control. Its IC₅₀ of 42 µM against human sEH and 51.7 µM against mouse sEH ensures that at concentrations ≤1–10 µM—where potent inhibitors achieve >90% target engagement—CEU contributes negligible sEH inhibition [1]. This is essential for cell-based EET hydrolysis assays, PPARγ activation reporter assays, and in vivo blood pressure telemetry studies in SHR, where CEU has been experimentally validated to produce no hemodynamic effect (0 mm Hg change vs. −22 mm Hg for DCU) [2]. Procurement specifications should request purity ≥97% (HPLC) to avoid confounding inhibition from trace DCU or CDU contamination.

Synthetic Building Block for Urea SAR Library Expansion

CEU serves as a minimal N-cyclohexyl-N′-alkylurea scaffold for systematic SAR campaigns aimed at mapping the potency transition from weak to potent sEH inhibition. Its C₂ ethyl substituent represents the shortest alkyl chain that retains measurable—albeit weak—sEH binding, making it the logical starting point for stepwise chain-elongation studies (ethyl → butyl → hexyl → octyl → dodecyl) [1]. The commercial availability of CEU as an AldrichCPR product in 250 mg quantities supports initial SAR exploration, and its lower molecular weight and lipophilicity (cLogP ~2 vs. ≥3.3 for DCU) facilitate downstream synthetic modification with polar functional groups aimed at improving aqueous solubility without exceeding desirable physicochemical space [2].

Analytical Reference Standard for Chromatographic and Mass Spectrometric Method Development

The comprehensive multi-modal spectral characterization available for CEU—including ¹H NMR, ¹³C NMR, FTIR, Raman, and LC-ESI-QTOF MS² at three collision energies—makes it an ideal system suitability standard for HPLC-UV, LC-MS, and GC-MS methods targeting urea-based compounds [1]. Unlike DCU (MW 224) or CDU (MW 310), CEU's lower molecular weight (170.25) provides faster chromatographic elution and sharper peak shape on standard C18 columns, improving method throughput. The publicly archived MS² fragmentation libraries at 40, 70, and 120 V collision energies enable laboratories to validate their MS detection parameters and establish library-searchable identity confirmation workflows without in-house generation of reference spectra [2].

Enzymology Tool for sEH Mechanism and Crystallography Studies

CEU's weak but measurable sEH binding (IC₅₀ ~42–52 µM) positions it as a useful tool for co-crystallography and enzyme mechanism studies where a urea ligand occupying the active site—but not forming optimal transition-state mimicry interactions—is desired. The 3-D QSAR CoMFA model developed by Nakagawa et al. (2000) reveals that the ethyl group of CEU occupies the sterically unfavorable region adjacent to the cyclohexyl A-ring, providing a structural rationale for its weak binding [1]. This makes CEU valuable for determining the basal structural state of the sEH active site with a minimal urea ligand bound, serving as a reference point for interpreting conformational changes induced by higher-affinity inhibitors such as DCU and AUDA [2].

Quote Request

Request a Quote for 1-Cyclohexyl-3-ethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.